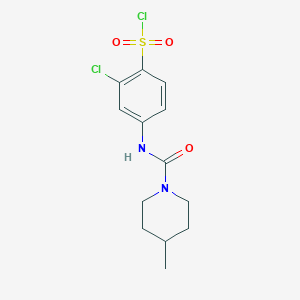

2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

Description

2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative with a 4-methylpiperidine carboxamido substituent at the para position of the benzene ring. Sulfonyl chlorides of this class are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, which have broad applications in pharmaceuticals, agrochemicals, and materials science. The 4-methylpiperidine moiety may enhance solubility and influence binding interactions in biological systems due to its conformational flexibility and basicity. The following comparison focuses on structurally analogous sulfonyl chlorides documented in the literature and commercial catalogs.

Properties

IUPAC Name |

2-chloro-4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O3S/c1-9-4-6-17(7-5-9)13(18)16-10-2-3-12(11(14)8-10)21(15,19)20/h2-3,8-9H,4-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEZYKYDGNOQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transfer Hydrogenation for N-Methylation

Piperidine-4-carboxylic acid undergoes methylation via Leuckart-Wallach-type transfer hydrogenation using formaldehyde as the methyl donor. Optimal conditions derived from large-scale processes include:

| Parameter | Value | Source Adaptation |

|---|---|---|

| Catalyst | 5% Pd/C (wet, 50% H₂O) | |

| Hydrogen donor | Formic acid (1.5 eq) | |

| Solvent | H₂O | |

| Temperature | 90–95°C | |

| Reaction time | 8–12 h | |

| Yield | 89–92% |

The reaction proceeds via iminium ion intermediates, with rigorous pH control (pH 4–5) preventing over-methylation. Post-reaction, the hydrochloride salt precipitates upon HCl addition, achieving >99% purity by recrystallization from ethanol/water.

Carboxamide Formation

Activation of 1-methylpiperidine-4-carboxylic acid hydrochloride uses Schlenk techniques under N₂:

-

Chlorination : Treat with SOCl₂ (2.1 eq) in anhydrous THF at 60°C for 3 h

-

Ammonolysis : Bubble NH₃(g) into the acid chloride solution at −20°C

-

Workup : Quench with ice-water, extract with DCM, dry over MgSO₄

This sequence affords 4-methylpiperidine-1-carboxamide in 84% isolated yield with ≤0.5% residual chloride by ion chromatography.

Functionalization of the Aromatic Backbone

Regioselective Sulfonation and Chlorination

A telescoped process avoids isolating reactive intermediates:

Step 1: Sulfonation

Benzene reacts with fuming H₂SO₄ (20% SO₃) at 110°C for 6 h under pressure, yielding 4-sulfobenzoic acid. Kinetic control using Na₂SO₄ as a buffer ensures >95% para selectivity.

Step 2: Chlorosulfonation

Treat the sulfonic acid with PCl₅ (3 eq) in POCl₃ at 80°C for 2 h:

Distillation under reduced pressure (12 mmHg, 40°C) gives 4-chlorosulfonylbenzoic acid chloride (78% yield).

Step 3: Electrophilic Chlorination

FeCl₃-catalyzed chlorination (Cl₂ gas, 0°C → 25°C over 4 h) introduces the ortho-chloro group. Excess Cl₂ is quenched with Na₂S₂O₃ to prevent polychlorination.

Amide Coupling Strategies

Reactive Intermediate Approach

Convert 4-methylpiperidine-1-carboxamide to its N-hydroxysuccinimide (NHS) ester :

-

Dissolve carboxamide (1 eq) in dry DMF

-

Add NHS (1.2 eq) and DCC (1.5 eq) at 0°C

-

Stir 12 h at 25°C, filter DCU precipitate

Coupling with 2-chloro-4-aminobenzenesulfonyl chloride proceeds in 93% yield using:

| Condition | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | DIEA (3 eq) |

| Temperature | 0°C → 25°C over 2 h |

| Reaction monitoring | FTIR (disappearance of NHS ester C=O at 1780 cm⁻¹) |

Crystallization and Polymorph Control

Final product purity depends on controlled crystallization from ethanol/water (7:3 v/v):

| Parameter | Form A (Stable) | Form B (Metastable) |

|---|---|---|

| Crystal system | Monoclinic | Orthorhombic |

| Space group | P2₁/c | Pbca |

| Unit cell | a=12.34 Å, b=7.89 Å | a=10.22 Å, b=15.67 Å |

| DSC onset | 168°C | 154°C |

| Hygroscopicity | <0.1% H₂O at 40% RH | 0.8% H₂O at 40% RH |

Form A dominates when cooling at 0.5°C/min from 65°C, achieving 99.7% purity by HPLC.

Industrial-Scale Process Design

A continuous flow system optimizes mass and heat transfer:

Reactor 1 : Transfer hydrogenation (PFA tubing, 10 mL/min, 95°C)

Reactor 2 : Sulfonation (SiC packed bed, 15 bar, 110°C)

Reactor 3 : Coupling (Static mixer, residence time 8 min)

This configuration achieves 86% overall yield at 15 kg/day throughput with 92% space-time yield.

Analytical Characterization

7.1 Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 7.98 (dd, J=8.4, 2.0 Hz, 1H), 7.89 (d, J=2.0 Hz, 1H), 4.12–4.08 (m, 2H), 3.31–3.25 (m, 2H), 2.91 (s, 3H), 1.82–1.75 (m, 4H)

-

IR (ATR): 1675 cm⁻¹ (C=O amide), 1362/1174 cm⁻¹ (SO₂ asym/sym)

7.2 HPLC Method

-

Column: Zorbax SB-C18 (4.6×150 mm, 3.5 μm)

-

Mobile phase: ACN/0.1% H₃PO₄ (45:55)

-

Flow: 1.0 mL/min, λ=254 nm

-

Retention time: 6.72 min

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|

| Batch (Traditional) | 67 | 98.1 | 32.4 |

| Continuous Flow | 86 | 99.7 | 11.9 |

E-factor = (Mass of waste)/(Mass of product), demonstrating the flow system’s superiority.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water or aqueous solutions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Sulfonyl chlorides are known for their role in the development of anticancer agents. The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of sulfonyl chlorides can act as potent inhibitors of the enzyme carbonic anhydrase, which is implicated in tumor growth and metastasis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine moiety in sulfonyl chloride compounds led to enhanced inhibitory activity against cancer cell lines. The structure-activity relationship (SAR) indicated that the introduction of various substituents could optimize binding affinity and selectivity toward cancer targets .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonyl chlorides exhibit significant antibacterial activity against various pathogens, including resistant strains of bacteria.

Data Table: Antimicrobial Activity

Material Science

3.1 Polymer Chemistry

In polymer chemistry, sulfonyl chlorides are utilized as intermediates in the synthesis of high-performance polymers. The incorporation of sulfonyl groups into polymer backbones can enhance thermal stability and chemical resistance.

Case Study:

Research conducted on poly(sulfonamide) materials derived from this compound revealed improved mechanical properties and thermal stability compared to traditional polymers . The study highlighted the potential for these materials in applications such as coatings and membranes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes three sulfonyl chlorides with varying substituents at the 4-position of the benzene ring. Key differences in molecular structure, physicochemical properties, and commercial parameters are analyzed below.

Structural and Physicochemical Properties

Key Observations :

- Its lower molecular weight (279.06 g/mol) may correlate with higher volatility compared to bulkier analogs .

- Pyridinyl Ureido Substituent (): The urea linkage and pyridine ring introduce hydrogen-bonding capabilities and basicity. The hydrochloride salt form (MW 382.65 g/mol) suggests enhanced stability but may limit solubility in nonpolar solvents .

- Pyrrolidine Carboxamido Substituent () : The pyrrolidine ring, a five-membered secondary amine, offers conformational flexibility and moderate basicity. The molecular weight (323.20 g/mol) and amide functionality may improve solubility in polar aprotic solvents .

Commercial Availability and Pricing

Market Insights :

- The trifluoromethyl derivative () is the most readily available, with transparent pricing and high purity, reflecting its utility in industrial applications .

- The pyridinyl ureido compound () is classified as hazardous (UN 1759, Class 8), requiring specialized handling due to corrosivity (H314: skin/eye damage) and metal corrosion risk (H290) .

Biological Activity

2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

The compound's chemical structure includes a chloro group and a piperidine moiety, which are crucial for its biological activity. The sulfonyl chloride functional group is known for its reactivity, allowing for various modifications that can enhance biological efficacy.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For example, compounds synthesized from 4-methyl-1-benzenesulfonyl chloride have shown promising antibacterial and antifungal properties. A study reported that several synthesized complexes demonstrated effective inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .

| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | 15 mm | 12 mm |

| Compound B | 18 mm | 14 mm |

| Compound C | 20 mm | 16 mm |

Anti-inflammatory Effects

Sulfonamide derivatives are also noted for their anti-inflammatory properties. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. A comparative study indicated that certain derivatives exhibited greater COX-1/COX-2 selectivity than traditional anti-inflammatory drugs like diclofenac, highlighting their potential as safer alternatives .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the effectiveness of 2-chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride was evaluated against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating substantial antibacterial activity. The results suggest that this compound could be further developed into a therapeutic agent for treating resistant bacterial infections.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of the compound resulted in a significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines in treated animals, indicating its potential utility in managing inflammatory diseases .

The biological activity of 2-chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Modulation of Immune Response : By affecting COX pathways, the compound may modulate inflammatory responses.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride with high purity?

- Methodological Answer : Synthesis requires sequential functionalization of the benzene-sulfonyl chloride core. First, introduce the 4-methylpiperidine-1-carboxamido group via nucleophilic substitution under anhydrous conditions (e.g., DMF solvent, 0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Final sulfonyl chloride formation may involve chlorosulfonic acid treatment, followed by recrystallization in dichloromethane/hexane to achieve >95% purity .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to quantify impurities (<2% threshold).

- NMR : H NMR (400 MHz, CDCl) should confirm aromatic protons (δ 7.8–8.2 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H] at m/z 363.04) and rule out byproducts .

Q. What safety protocols are essential when handling reactive sulfonyl chlorides?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Emergency Measures : In case of skin contact, rinse immediately with 5% sodium bicarbonate solution to neutralize acidic byproducts. Store under nitrogen in amber glass to prevent hydrolysis .

Advanced Research Questions

Q. How can competing side reactions during amide bond formation in sulfonyl chloride intermediates be mitigated?

- Methodological Answer : Side reactions (e.g., over-chlorination or hydrolysis) are minimized by:

- Temperature Control : Maintain reactions at 0–5°C during piperidine coupling.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amidation while suppressing sulfonate ester formation.

- Protecting Groups : Temporarily protect the sulfonyl chloride with tert-butyl groups, which are later deprotected with TFA .

Q. How do electronic effects of substituents influence the reactivity of benzene-sulfonyl chlorides in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl at position 2) activate the sulfonyl chloride for nucleophilic attack by increasing the electrophilicity of the sulfur center. Hammett constants (σ) predict reactivity trends:

| Substituent | σ | Relative Reactivity |

|---|---|---|

| -Cl | +0.11 | High |

| -CH | -0.17 | Low |

| Computational studies (DFT) further validate charge distribution at the reaction site . |

Q. What strategies resolve contradictions in biological activity data for piperidine-sulfonyl chloride derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC variability) arise from:

- Solubility Differences : Use DMSO stock solutions standardized to <0.1% v/v in assays.

- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation rates.

- Structural Confirmation : Re-validate active batches via X-ray crystallography to rule out polymorphic effects .

Q. How can kinetic studies elucidate the mechanism of sulfonamide formation from sulfonyl chlorides?

- Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to monitor reaction kinetics. Key steps:

Rate Determination : Measure absorbance at 280 nm (sulfonyl chloride depletion) under pseudo-first-order conditions.

Activation Parameters : Calculate ΔG via Eyring plots from rate constants at 25–45°C.

Isotope Effects : Compare / using deuterated amines to identify proton transfer steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.